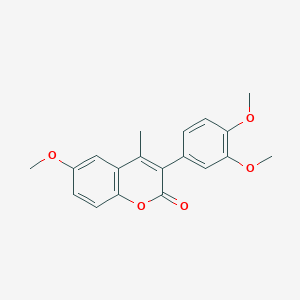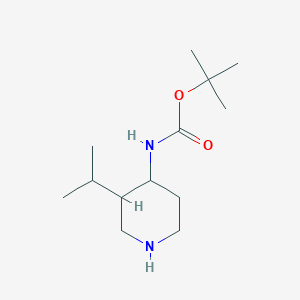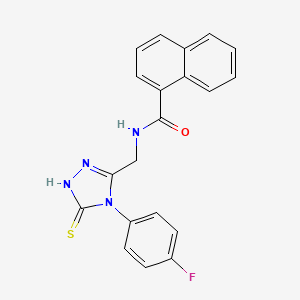
N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a 4-fluorophenyl group and a 1-naphthamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the attachment of the 4-fluorophenyl and 1-naphthamide groups. This could potentially be achieved through a series of reactions including nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of the compound is determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the 4-fluorophenyl group, and the 1-naphthamide group would contribute to the overall structure of the molecule. The structure could be confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The triazole ring, for example, is known to participate in a variety of chemical reactions. The fluorophenyl and naphthamide groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. These could include properties such as solubility, stability, and reactivity .科学的研究の応用
Antimicrobial Applications
Research by Helal et al. (2013) on similar naphthyl-derived compounds demonstrated significant antibacterial and antifungal activities. These compounds, including those with thioxo-dihydro-1H-1,2,4-triazolyl groups, showed antimicrobial activity comparable to standard agents like Ampicilline and Flucanazole, suggesting potential uses in developing new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anticancer Applications
Sunil et al. (2010) studied triazolo-thiadiazoles with structural motifs similar to the compound of interest, demonstrating potent antioxidant and anticancer activities. Specifically, these compounds showed significant cytotoxic effects on hepatocellular carcinoma cell lines, suggesting a pathway for the development of novel anticancer agents (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).
Material Science Applications
The fluorescence and optical properties of naphthalene derivatives have been explored for potential applications in materials science. For instance, derivatives of naphthalene diimide have shown promise as fluorescent materials for sensing applications, as well as for their unique photophysical properties (Fan et al., 2016).
作用機序
The mode of action of such compounds often involves interactions with specific proteins or enzymes in the body, leading to changes in cellular processes. The exact nature of these interactions would depend on the specific structure of the compound and the target it interacts with .
The compound’s effect on biochemical pathways would also depend on its specific target. For example, if the compound were to act as an inhibitor of a particular enzyme, it could disrupt the pathway that the enzyme is involved in, leading to downstream effects .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the bioavailability of the compound. For instance, the presence of certain functional groups could affect how well the compound is absorbed in the gut, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted .
The result of the compound’s action would be a change in the function of its target, which could have various effects at the molecular and cellular levels. This could potentially lead to therapeutic effects, depending on the nature of the target and the specific disease or condition being treated .
Finally, environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s activity, or affect its stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c21-14-8-10-15(11-9-14)25-18(23-24-20(25)27)12-22-19(26)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,22,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHZSIGJJAUQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NNC(=S)N3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


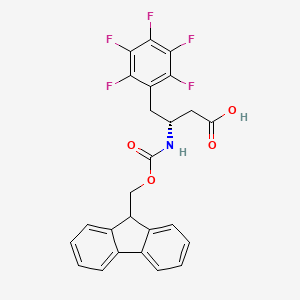
![8-(3-Hydroxypropyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2446330.png)
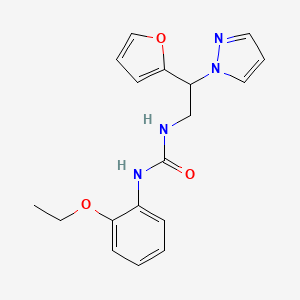

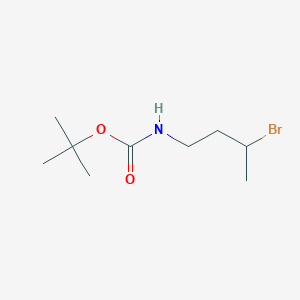
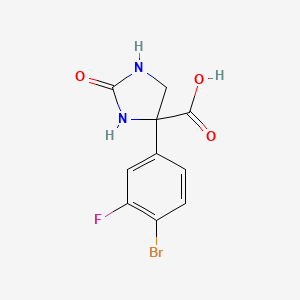
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-ethylethanamine](/img/structure/B2446336.png)
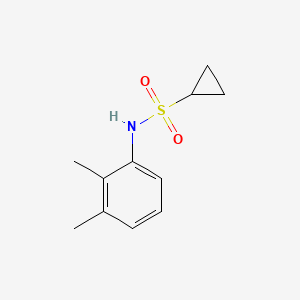
![[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2446342.png)


